molecular formula C22H29F3N3NaO8S B10830982 Coronastat

Coronastat

Cat. No.: B10830982
M. Wt: 575.5 g/mol
InChI Key: KOKDRBNCVDMTCL-OPOLGWMESA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NK01-63 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of NK01-63 involves scaling up the laboratory synthesis process while ensuring high purity and yield. This is achieved through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

NK01-63 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of NK01-63 with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

NK01-63 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its potential to inhibit viral replication in cell cultures.

    Medicine: Explored as a therapeutic agent for treating COVID-19 and other viral infections.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools

Mechanism of Action

NK01-63 exerts its effects by inhibiting the SARS-CoV-2 3-chymotrypsin-like protease. The compound binds covalently to the enzyme’s active site, blocking its catalytic activity and preventing the cleavage of viral polyproteins. This disruption of the viral replication process ultimately inhibits the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NK01-63 is unique due to its high binding affinity and selectivity for the SARS-CoV-2 3-chymotrypsin-like protease.

Properties

Molecular Formula

C22H29F3N3NaO8S

Molecular Weight

575.5 g/mol

IUPAC Name

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-[[3-(trifluoromethyl)phenyl]methoxycarbonylamino]pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate

InChI

InChI=1S/C22H30F3N3O8S.Na/c1-12(2)8-16(28-21(32)36-11-13-4-3-5-15(9-13)22(23,24)25)19(30)27-17(20(31)37(33,34)35)10-14-6-7-26-18(14)29;/h3-5,9,12,14,16-17,20,31H,6-8,10-11H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t14-,16-,17-,20?;/m0./s1

InChI Key

KOKDRBNCVDMTCL-OPOLGWMESA-M

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+]

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+]

Origin of Product

United States

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